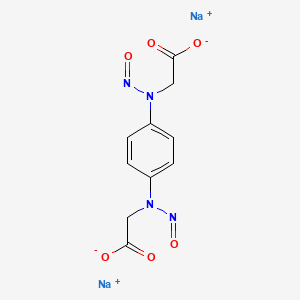

N,N-Dicarboxymethyl-N,N-dinitroso-p-phenylenediamine, Disodium Salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N-Dicarboxymethyl-N,N-dinitroso-p-phenylenediamine, Disodium Salt is a caged, photolabile nitric oxide donor. This compound is particularly useful for delivering nitric oxide into intracellular compartments on a microsecond time scale without any cytotoxic effects . It is widely used in scientific research due to its unique properties and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dicarboxymethyl-N,N-dinitroso-p-phenylenediamine, Disodium Salt typically involves the reaction of p-phenylenediamine with nitrosating agents under controlled conditions. The process includes the following steps:

- p-Phenylenediamine is reacted with nitrosating agents such as sodium nitrite in an acidic medium to form N,N-dinitroso-p-phenylenediamine.

Carboxymethylation: The dinitroso compound is then reacted with chloroacetic acid under basic conditions to introduce carboxymethyl groups, resulting in N,N-Dicarboxymethyl-N,N-dinitroso-p-phenylenediamine.

Disodium Salt Formation: The final step involves neutralizing the compound with sodium hydroxide to form the disodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Dicarboxymethyl-N,N-dinitroso-p-phenylenediamine, Disodium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of nitrogen.

Reduction: Reduction reactions can convert the nitroso groups to amines.

Substitution: The carboxymethyl groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can react with the carboxymethyl groups under basic conditions.

Major Products Formed

Oxidation: Products include various nitrogen oxides.

Reduction: Products include N,N-dicarboxymethyl-p-phenylenediamine.

Substitution: Products depend on the nucleophile used, resulting in derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

N,N-Dicarboxymethyl-N,N-dinitroso-p-phenylenediamine, Disodium Salt has a wide range of applications in scientific research:

Chemistry: Used as a nitric oxide donor in various chemical reactions and studies.

Biology: Employed in cellular studies to deliver nitric oxide and study its effects on cellular processes.

Medicine: Investigated for its potential therapeutic applications in conditions where nitric oxide plays a role, such as cardiovascular diseases.

Industry: Utilized in the development of nitric oxide-releasing materials and coatings.

Wirkmechanismus

The mechanism of action of N,N-Dicarboxymethyl-N,N-dinitroso-p-phenylenediamine, Disodium Salt involves the photolytic release of nitric oxide. Upon exposure to light, the compound undergoes a photochemical reaction that releases nitric oxide. This nitric oxide can then interact with various molecular targets and pathways, including:

Activation of guanylate cyclase: Leading to increased levels of cyclic GMP.

Modulation of protein function: Through S-nitrosylation of cysteine residues.

Regulation of gene expression: By influencing transcription factors.

Vergleich Mit ähnlichen Verbindungen

N,N-Dicarboxymethyl-N,N-dinitroso-p-phenylenediamine, Disodium Salt is unique due to its photolabile nature and ability to release nitric oxide rapidly. Similar compounds include:

S-Nitrosoglutathione: Another nitric oxide donor but with different release kinetics.

Diethylamine NONOate: A nitric oxide donor with a different mechanism of release.

S-Nitroso-N-acetylpenicillamine: A nitric oxide donor used in various biological studies.

These compounds differ in their stability, release rates, and specific applications, making this compound a valuable tool in research where rapid and controlled nitric oxide release is required.

Biologische Aktivität

N,N-Dicarboxymethyl-N,N-dinitroso-p-phenylenediamine, Disodium Salt (commonly referred to as BNN5Na), is a compound notable for its role as a photolabile nitric oxide (NO) donor. This article explores its biological activity, mechanisms of action, and implications in various research contexts.

- Molecular Formula : C10H8N4Na2O6

- Molar Mass : 326.17 g/mol

- Melting Point : 120-121°C

- CAS Number : 1042969-16-3

BNN5Na functions primarily as a caged NO donor, releasing NO upon photolysis. The compound is stable under physiological conditions but decomposes to release NO when exposed to UV light or specific wavelengths of light (300–360 nm). This property allows researchers to control the timing and localization of NO release in biological systems, making it a valuable tool in experimental biology.

Nitric Oxide Release

Nitric oxide plays a critical role in various physiological processes, including vasodilation, neurotransmission, and immune response. BNN5Na has been shown to induce long-term potentiation (LTP) in cerebellar neurons by providing a localized source of NO. Studies indicate that both BNN5Na and other NO donors can enhance synaptic transmission and plasticity by acting on postsynaptic mechanisms .

Case Studies

- Cerebellar Long-Term Potentiation :

- Cardioprotection Studies :

- Oxidative Stress Assessment :

Efficacy and Potency

The potency of BNN5Na as an NO donor is comparable to other well-established donors, such as spermine NONOate. It has been shown that lower concentrations of BNN5Na can effectively induce LTP without significant cytotoxic effects, making it a preferable choice for experiments requiring precise control over NO levels .

Safety Profile

While BNN5Na is generally considered safe for use in laboratory settings, it is classified under hazardous materials due to potential toxicity upon exposure. Proper handling and safety protocols are essential when working with this compound .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

disodium;2-[4-[carboxylatomethyl(nitroso)amino]-N-nitrosoanilino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O6.2Na/c15-9(16)5-13(11-19)7-1-2-8(4-3-7)14(12-20)6-10(17)18;;/h1-4H,5-6H2,(H,15,16)(H,17,18);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXYKCFBRQYPBQO-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N(CC(=O)[O-])N=O)N(CC(=O)[O-])N=O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4Na2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.